![molecular formula C21H26O B12530717 [6-(Benzyloxy)-5,5-dimethylhex-3-en-3-yl]benzene CAS No. 673474-47-0](/img/structure/B12530717.png)
[6-(Benzyloxy)-5,5-dimethylhex-3-en-3-yl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[6-(Benzyloxy)-5,5-dimethylhex-3-en-3-yl]benzene: is an organic compound that features a benzene ring substituted with a benzyloxy group and a dimethylhexenyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [6-(Benzyloxy)-5,5-dimethylhex-3-en-3-yl]benzene typically involves the following steps:
Formation of the Benzyloxy Group: This can be achieved by reacting benzyl alcohol with a suitable halogenating agent to form benzyl halide, which is then reacted with a phenol derivative to form the benzyloxy group.
Attachment of the Dimethylhexenyl Chain: The dimethylhexenyl chain can be introduced through a series of reactions involving alkenylation and subsequent functional group transformations.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the double bond in the dimethylhexenyl chain, converting it to a saturated alkyl chain.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as halogens (e.g., Br₂) and nitrating agents (e.g., HNO₃) are commonly used.
Major Products:
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Saturated alkyl chain derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in organic synthesis to create more complex molecules.
- Serves as a precursor for the synthesis of various functionalized aromatic compounds.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry:
- Utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism by which [6-(Benzyloxy)-5,5-dimethylhex-3-en-3-yl]benzene exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
[6-(Benzyloxy)-5,5-dimethylhex-3-en-3-yl]benzene: can be compared with other benzene derivatives such as toluene, xylene, and benzyl alcohol.
Toluene: A simple methyl-substituted benzene, used as a solvent and in chemical synthesis.
Xylene: Dimethyl-substituted benzene, used in the production of polymers and as a solvent.
Benzyl Alcohol: Contains a benzyloxy group, used in perfumery and as a solvent.
Uniqueness:
- The presence of both a benzyloxy group and a dimethylhexenyl chain in this compound provides unique chemical properties, making it versatile for various applications in research and industry.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
673474-47-0 |
|---|---|
Molekularformel |
C21H26O |
Molekulargewicht |
294.4 g/mol |
IUPAC-Name |
(2,2-dimethyl-4-phenylhex-3-enoxy)methylbenzene |
InChI |
InChI=1S/C21H26O/c1-4-19(20-13-9-6-10-14-20)15-21(2,3)17-22-16-18-11-7-5-8-12-18/h5-15H,4,16-17H2,1-3H3 |
InChI-Schlüssel |
SMBDTYIJQGSKOE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=CC(C)(C)COCC1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(Diphenylphosphoryl)cyclopent-2-en-1-yl]acetic acid](/img/structure/B12530634.png)
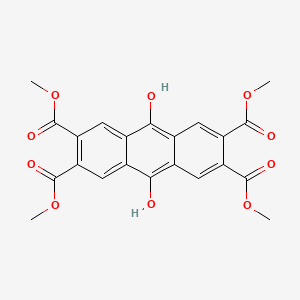
![1-(4-Fluoro-3-methoxyphenyl)-9H-pyrido[3,4-b]indole](/img/structure/B12530648.png)
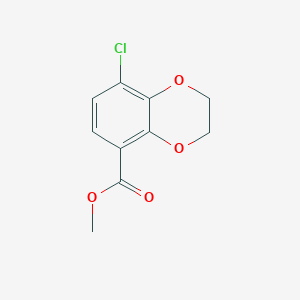
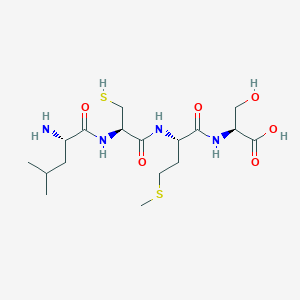
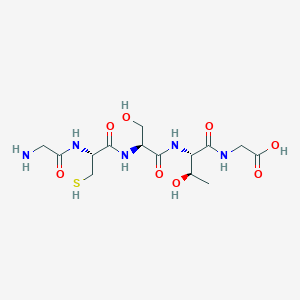
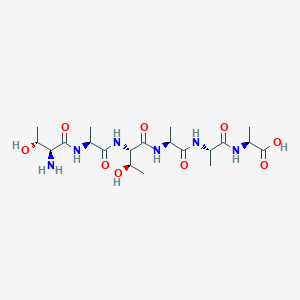

![N-{3-[4-(3-Phenylpropoxy)phenyl]propyl}-L-alanine](/img/structure/B12530712.png)
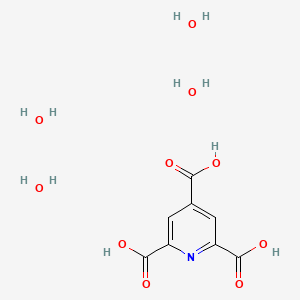
![3-[4-(Propanoyloxy)phenyl]prop-2-enoic acid](/img/structure/B12530718.png)
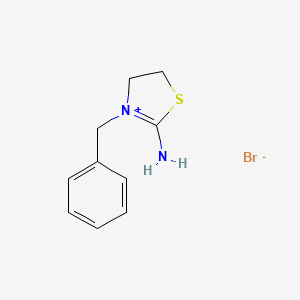
![5-Ethenyl-1,3-difluoro-2-{[4-(trifluoromethyl)phenyl]ethynyl}benzene](/img/structure/B12530732.png)
![1-[(5-Methylthiophene-2-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B12530738.png)
